molecular formula C10H8BrNS B1519183 2-Bromo-4-(p-tolyl)thiazole CAS No. 101862-33-3

2-Bromo-4-(p-tolyl)thiazole

Cat. No. B1519183
M. Wt: 254.15 g/mol
InChI Key: GVZVUOXJUMFTQW-UHFFFAOYSA-N
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Description

“2-Bromo-4-(p-tolyl)thiazole” is a heterocyclic organic compound . It falls under the category of thiazole derivatives, which are known for their extensive biological activities .


Synthesis Analysis

Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can be synthesized through various methods. One such method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the condensation of α-haloketones with thioamides, known as the Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-(p-tolyl)thiazole” is C10H8BrNS . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can undergo various chemical reactions. For instance, they can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

The average mass of “2-Bromo-4-(p-tolyl)thiazole” is 254.146 Da . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.

Scientific Research Applications

    Organic Electronics

    • Thiazolothiazole ring system has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure .
    • This class of compounds has high oxidation stability and charge carrier mobility, crucial properties for optoelectronic applications .
    • They are used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
    • The synthesis involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .

    Medicinal Chemistry

    • Thiazoles have been found to have diverse biological activities .
    • They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • Thiazole derivatives have been used in drug discovery as anticancer, anticonvulsant, antihypertensive, antimicrobial, antioxidant, antifungal active substances and also for the treatment of pain, schizophrenia, HIV and as inhibitors of bacterial DNA gyrase .

    DNA Interaction

    • Some thiazole compounds, like Voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

    Antimicrobial Activity

    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .
    • A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides. These newly synthesized compounds were screened for their antifungal and antibacterial activities .

    Synthesis of New Thiazole Derivatives

    • A new series of compounds containing di-, tri- and tetrathiazole moieties were synthesized via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol and thiosemicarbazone derivatives .
    • These compounds were investigated for their antimicrobial activity against various types of bacteria and fungi species .
    • The results showed that derivatives which have di- and trithiazole rings displayed high activity that exceeds the used standard antibiotic .

    Thiazole in Commercial Drugs

    • Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
    • It is also found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and helps in the normal functioning of the nervous system .

    Joint and Muscular Discomfort Management

    • Thiazoles are used in the management of joint and muscular discomforts with a newly introduced non-steroidal drug, fentiazac .

    Chemical Reaction Accelerators

    • Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

    Synthesis of Heterocyclic Moiety

    • A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole .

    Synthesis of 2,5-Disubstituted 3a,6a-Dihydro [1,3]thiazolo [4,5 d ] [1,3]thiazoles

    • A series of 2,5-disubstituted 3a,6a-dihydro [1,3]thiazolo [4,5 d ] [1,3]thiazoles were prepared from readily available N - (1-amino- 2,2-dichloroethyl)amides .

Future Directions

While specific future directions for “2-Bromo-4-(p-tolyl)thiazole” were not found in the search results, thiazole derivatives are an active area of research due to their wide range of biological activities and potential therapeutic applications .

properties

IUPAC Name

2-bromo-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVUOXJUMFTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(p-tolyl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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